2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESRXJDGURDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxylic acid with an oxazole derivative under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3-oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyridine-based oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable study highlighted the synthesis of N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, which demonstrated potent antimycobacterial activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis (MICs = 4–8 µM) .
Table 1: Antimicrobial Activity of Pyridine-Based Oxazole Derivatives
| Compound Name | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 | |
| Compound 29a | S. aureus | 0.25 | |
| Compound 29b | Enterococcus faecalis | 0.125 |
Anti-inflammatory Potential
The compound has also been investigated for its potential as an anti-inflammatory agent. Inhibitors targeting human neutrophil elastase have been developed using derivatives of pyridine and oxazole structures. These inhibitors are relevant in treating various inflammatory diseases due to their ability to modulate neutrophil activity .
Case Study: Neutrophil Elastase Inhibition
A study developed a binding model for 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives targeting human neutrophil elastase. The research utilized molecular docking techniques to evaluate binding affinities and proposed these compounds as promising candidates for anti-inflammatory therapies .
HDL Cholesterol Stimulation
Compounds similar to 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid have been identified as HDL cholesterol stimulants. This property is particularly important in the treatment and prevention of cardiovascular diseases such as dyslipidemia and arteriosclerosis. A patent describes the use of N-pyridin-3-yl carboxamide compounds as therapeutic agents for these conditions .
Table 2: Cardiovascular Applications of Pyridine-Based Compounds
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyridine Substitution Effects
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic Acid
- Structure : The pyridine ring is attached at the 2-position of the oxazole.
- Molecular Formula : C₉H₆N₂O₃; Molecular Weight : 190.16 g/mol .
- Key Differences :
- The 2-pyridinyl isomer exhibits distinct electronic properties due to the nitrogen atom’s proximity to the oxazole ring. This may influence solubility and reactivity.
- Price : Higher than the 3-yl variant (50 mg: €941 vs. 50 mg: €675 for the 3-yl isomer) , suggesting differences in synthetic accessibility or demand.
2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic Acid
Substituent Variations on the Oxazole Core
2-Methyl-1,3-oxazole-4-carboxylic Acid Derivatives
- Example: 2-Methyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid. Biological Activity: Exhibits vasoconstrictor effects at low concentrations (1–50 μmol/L) . Comparison: The methyl group at the oxazole’s 2-position reduces polarity, enhancing membrane permeability compared to the pyridinyl-substituted analog.
Cyclopentyl-Substituted Analogs
- Example: 2-(Cyclopentylmethyl)-1,3-oxazole-4-carboxylic acid (CAS 1249092-11-2).
Functional Group Replacements
Pyrazole-Carboxylic Acid Derivatives
- Example: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1394040-13-1). Comparison: Replacing oxazole with pyrazole alters hydrogen-bonding capacity. The pyrazole’s two adjacent nitrogen atoms may enhance metal chelation, a property less pronounced in oxazoles .
Benzene-Ring Hybrids
Research Implications and Limitations
- Synthetic Challenges : The positional isomerism of pyridine (2-yl vs. 3-yl) affects synthetic routes and yields, as reflected in pricing differences .
- Biological Relevance : Substituents like cyclopentyl or methyl groups modulate bioavailability and target engagement, but toxicological data for many analogs remain uninvestigated .
Biological Activity
2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a pyridine ring and an oxazole ring, which are known for their diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Similar compounds have shown a broad spectrum of biological effects, including:
- Antibacterial Activity : Compounds with oxazole rings often exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Antifungal Effects : The compound may inhibit fungal growth through mechanisms similar to those observed in antibacterial activity.
- Anti-inflammatory Properties : It may modulate inflammatory pathways by affecting cytokine production and signaling.
Interaction with Biological Molecules
The specific enzymes and proteins that this compound interacts with are not fully elucidated. However, similar compounds have been reported to modulate neurotransmitter receptors such as GABA receptors, which play a crucial role in inhibitory neurotransmission.
Dosage Effects
Research on dosage effects in animal models remains limited. However, studies on related compounds suggest that varying dosages can lead to different levels of efficacy and toxicity, indicating the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound.
Case Studies and Experimental Results
Recent studies have evaluated the biological activities of similar compounds. For instance:
- Antimicrobial Activity : A study reported that compounds similar to this compound exhibited significant antibacterial effects against various strains of bacteria .
- Anti-fibrotic Activity : Research on related pyridine derivatives demonstrated their ability to inhibit collagen synthesis in vitro, suggesting potential applications in treating fibrotic diseases .
- GSK-3 Inhibition : Compounds containing oxazole moieties have been explored for their ability to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases, including cancer and neurodegenerative disorders .
Comparative Analysis
A comparison table illustrates the biological activities of this compound against similar compounds:
| Compound Name | Antibacterial | Antifungal | Anti-inflammatory | GSK-3 Inhibition |
|---|---|---|---|---|
| This compound | Yes | Yes | Potential | Under Investigation |
| 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | Yes | Moderate | Yes | Yes |
| 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid | Moderate | Yes | Potential | Yes |
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid?
Answer:
The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation of pyridine-substituted precursors with oxazole-forming reagents. Key steps include:
- Reaction condition control : Temperature and solvent polarity must be optimized to favor oxazole ring formation. For example, anhydrous conditions in polar aprotic solvents (e.g., DMF) at 80–100°C can improve yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Yield optimization : Monitoring reaction progress via TLC and quenching side reactions (e.g., hydrolysis) are critical .
Basic: How can spectroscopic methods (NMR, LCMS) be used to characterize this compound?
Answer:
- <sup>1</sup>H NMR : The pyridine proton signals (δ 8.5–9.0 ppm) and oxazole protons (δ 7.8–8.2 ppm) confirm the core structure. Carboxylic acid protons (δ ~12–13 ppm, broad) may appear in DMSO-d6 .
- LCMS : Electrospray ionization (ESI) in negative mode typically shows [M-H]<sup>-</sup> at m/z 205.1. Purity >95% is validated via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .
Advanced: How can contradictions in biological activity data (e.g., receptor binding) be resolved?
Answer:
Discrepancies may arise from:
- Experimental variability : Standardize assay conditions (pH, temperature, buffer composition) to ensure reproducibility. For receptor binding studies, use radioligand displacement assays with controls for nonspecific binding .
- Structural analogs : Compare activity with derivatives (e.g., methylpyridine variants) to identify critical substituents. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide mutagenesis studies .
- Data validation : Triangulate results across orthogonal methods (e.g., SPR, ITC) to confirm affinity measurements .
Advanced: What factors influence the reactivity of this compound in derivatization reactions (e.g., amidation)?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carboxylic acid group, while protic solvents may promote side reactions .
- Catalysts : Carbodiimide-based reagents (e.g., EDC/HOBt) improve coupling efficiency with amines. Microwave-assisted synthesis can reduce reaction time .
- Steric hindrance : Substituents on the pyridine ring may slow reactivity; pre-activation of the carboxylic acid (e.g., as an acyl chloride) mitigates this .
Basic: What structural features dictate its physicochemical properties and reactivity?
Answer:
- Planar heterocycles : The conjugated pyridine-oxazole system increases stability and π-π stacking potential, influencing solubility and crystallinity .
- Carboxylic acid group : Enhances hydrogen-bonding capacity and solubility in polar solvents. Protonation states (pH-dependent) affect bioavailability and intermolecular interactions .
- Electron-withdrawing effects : The oxazole ring directs electrophilic substitution to the pyridine’s meta-position, guiding functionalization strategies .
Advanced: How to design experiments to study its interactions with enzymes or transporters?
Answer:
- Kinetic assays : Use stopped-flow spectroscopy or fluorescence quenching to measure binding constants (Kd, kon/koff). Include competitive inhibitors to validate specificity .
- Mutagenesis : Target residues predicted by molecular dynamics simulations (e.g., GROMACS) to identify critical binding sites .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LCMS to assess pharmacokinetic profiles .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture. Label with GHS warnings (e.g., H319: eye irritation) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
